molecular formula C19H13NO3 B10841029 2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol

2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol

Cat. No. B10841029
M. Wt: 303.3 g/mol
InChI Key: OMOPCSHWHZVQPY-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol is a complex organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-phenyl)-benzofuran-5-ol
  • 2-(4-Hydroxy-phenyl)-benzo[b]thiophen-6-ol
  • 2-(4-Hydroxy-phenyl)-benzothiazole

Uniqueness

2-(4-Hydroxy-phenyl)-7-phenyl-benzooxazol-5-ol is unique due to its specific substitution pattern and the presence of both hydroxy and phenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

properties

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-7-phenyl-1,3-benzoxazol-5-ol

InChI

InChI=1S/C19H13NO3/c21-14-8-6-13(7-9-14)19-20-17-11-15(22)10-16(18(17)23-19)12-4-2-1-3-5-12/h1-11,21-22H

InChI Key

OMOPCSHWHZVQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)O)N=C(O3)C4=CC=C(C=C4)O

Origin of Product

United States

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